molecular formula C10H11BrO2 B2832995 1-(4-Bromo-3-ethoxyphenyl)ethanone CAS No. 1936588-99-6

1-(4-Bromo-3-ethoxyphenyl)ethanone

Cat. No.: B2832995
CAS No.: 1936588-99-6
M. Wt: 243.1
InChI Key: FZHGMWSQXIKSIR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromo group at the fourth position and an ethoxy group at the third position on the phenyl ring, with an ethanone group attached to the phenyl ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Bromo-3-ethoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the bromination of 3-ethoxyacetophenone using bromine in the presence of a suitable catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring.

Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

1-(4-Bromo-3-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic aromatic substitution reactions, while the ethanone group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-3-ethoxyphenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHGMWSQXIKSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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